molecular formula C19H19ClN4O3S B4338669 4-chloro-1,3-dimethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide CAS No. 515846-85-2

4-chloro-1,3-dimethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide

Cat. No.: B4338669
CAS No.: 515846-85-2
M. Wt: 418.9 g/mol
InChI Key: YMNKTNJHMGWQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 515846-85-2) features a pyrazole core substituted with chloro and dimethyl groups at positions 4, 1, and 3, respectively. The carboxamide group at position 5 is linked to a phenyl ring bearing a sulfamoyl moiety, which is further substituted with a 2-methylphenyl group. Its molecular formula is C₂₀H₂₀ClN₃O₃S, with a molecular weight of 417.90 g/mol.

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c1-12-6-4-5-7-16(12)23-28(26,27)15-10-8-14(9-11-15)21-19(25)18-17(20)13(2)22-24(18)3/h4-11,23H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNKTNJHMGWQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=NN3C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701117497
Record name 1H-Pyrazole-5-carboxamide, 4-chloro-1,3-dimethyl-N-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515846-85-2
Record name 1H-Pyrazole-5-carboxamide, 4-chloro-1,3-dimethyl-N-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515846-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxamide, 4-chloro-1,3-dimethyl-N-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-chloro-1,3-dimethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloro and methyl groups: These groups can be introduced through halogenation and alkylation reactions, respectively.

    Attachment of the sulfonylphenyl group: This step often involves the reaction of the pyrazole intermediate with sulfonyl chlorides in the presence of a base.

    Formation of the carboxamide group: This can be achieved through the reaction of the pyrazole intermediate with carboxylic acid derivatives such as acid chlorides or anhydrides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-chloro-1,3-dimethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine using acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the compound.

Scientific Research Applications

4-chloro-1,3-dimethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-1,3-dimethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogues:

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p) Example: Compound 3c (C₂₂H₁₇ClN₆O) substitutes the sulfamoyl group with a cyano and p-tolyl group. Synthesis: Uses EDCI/HOBt coupling in DMF, yielding 62–71% via amide bond formation .

N-[4-(Aminosulfonyl)phenyl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamides (4d, 4f) Example: 4d (C₁₈H₁₆N₄O₃S) has a simpler sulfonamide group without the 2-methylphenyl substitution. Activity: Exhibits carbonic anhydrase inhibition, contrasting with the PDE10 specificity of the target compound .

Pyrazole-sulfonamide Anticancer Agents (e.g., Compound 9) Structure: Features a pyridinylsulfamoyl group instead of 2-methylphenylsulfamoyl. Synthesis: Involves condensation of cyanoacetamide with aldehydes, followed by cyclization with hydrazines .

Physicochemical Properties

Property Target Compound Compound 3c Compound 4d
Molecular Weight 417.90 g/mol 417.1 g/mol 387.0 g/mol
Melting Point Not Reported 123–125°C 272–274°C
Key Functional Groups Cl, Me₂, Sulfamoyl Cl, Me, CN, p-Tolyl OH, Sulfonamide
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.2 ~2.8

Notes:

  • The target compound’s sulfamoyl-phenyl group increases polarity compared to 3c but retains higher lipophilicity than 4d due to the 2-methylphenyl substitution.
  • Melting points correlate with crystallinity: 4d’s hydroxyl group facilitates hydrogen bonding, raising its mp .

Key Insights :

  • The sulfamoyl group in the target compound likely engages in hydrogen bonding with PDE10’s active site, explaining its submicromolar potency .
  • Trifluoromethyl groups (e.g., in Chlorantraniliprole) enhance metabolic stability but target different receptors .

SAR (Structure-Activity Relationship) Trends

Sulfamoyl Substitution: 2-Methylphenyl vs. Pyridinyl (): The 2-methylphenyl group in the target compound may improve membrane permeability compared to polar pyridinyl analogues. Aminosulfonyl (): Lacks aromatic substitution, reducing π-π interactions critical for PDE10 binding .

Pyrazole Substituents :

  • Chloro at Position 4 : Common in PDE10 inhibitors; electron-withdrawing effect stabilizes binding .
  • Dimethyl at Positions 1 and 3 : Steric hindrance may prevent off-target interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1,3-dimethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-chloro-1,3-dimethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.